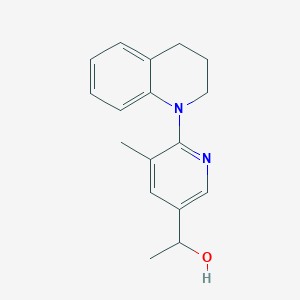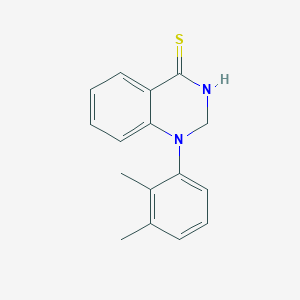
1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Diméthylphényl)-2,3-dihydroquinazoline-4(1H)-thione est un composé organique appartenant à la classe des dérivés de la quinazoline. Les quinazolines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrimidine. Ce composé spécifique est caractérisé par la présence d'un groupe thione en position 4 et d'un groupe 2,3-diméthylphényl attaché à l'atome d'azote en position 1. Les dérivés de la quinazoline ont été largement étudiés pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(2,3-Diméthylphényl)-2,3-dihydroquinazoline-4(1H)-thione implique généralement la cyclisation de précurseurs appropriés dans des conditions réactionnelles spécifiques. . Les conditions réactionnelles nécessitent souvent un reflux dans un solvant approprié tel que le toluène ou le xylène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Le choix des réactifs et des solvants, ainsi que le contrôle des paramètres réactionnels tels que la température et la pression, sont essentiels pour une synthèse industrielle efficace.
Analyse Des Réactions Chimiques
Types de réactions
1-(2,3-Diméthylphényl)-2,3-dihydroquinazoline-4(1H)-thione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thione peut être oxydé en sulfoxyde ou en sulfone à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit en dérivé dihydroquinazoline correspondant à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Agents halogénants, agents nitrants.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de la dihydroquinazoline.
Substitution : Dérivés de la quinazoline halogénés, nitrés ou autres substitués.
Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel d'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments
Mécanisme d'action
Le mécanisme d'action de 1-(2,3-Diméthylphényl)-2,3-dihydroquinazoline-4(1H)-thione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe thione peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. Le composé peut également interagir avec l'ADN et l'ARN, ce qui entraîne des modifications de l'expression génique et de la fonction cellulaire. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
Médétomidine : Un composé ayant une structure similaire mais avec un cycle imidazole au lieu d'un cycle quinazoline.
Dexmédétomidine : L'énantiomère dextro de la médétomidine, utilisé pour ses effets sédatifs et analgésiques en milieu clinique.
Unicité
1-(2,3-Diméthylphényl)-2,3-dihydroquinazoline-4(1H)-thione est unique en raison de ses caractéristiques structurales spécifiques, notamment le noyau quinazoline et le groupe thione. Ces caractéristiques confèrent une réactivité chimique et une activité biologique distinctes par rapport à des composés similaires.
Propriétés
Numéro CAS |
90070-92-1 |
|---|---|
Formule moléculaire |
C16H16N2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C16H16N2S/c1-11-6-5-9-14(12(11)2)18-10-17-16(19)13-7-3-4-8-15(13)18/h3-9H,10H2,1-2H3,(H,17,19) |
Clé InChI |
SYGDIZQZDUEKSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CNC(=S)C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


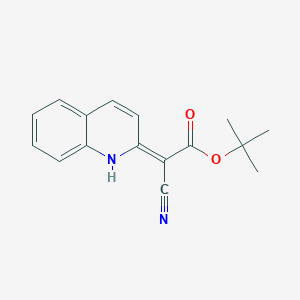


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)
![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)
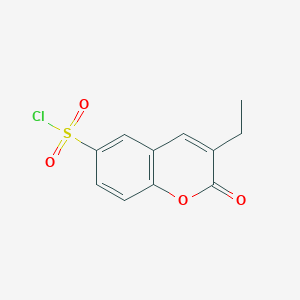
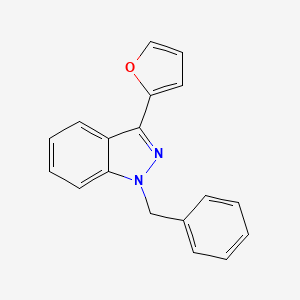
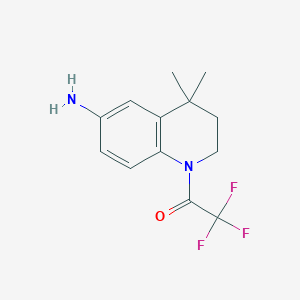

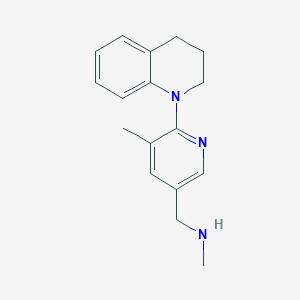
![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
